molecular formula C18H17Cl3N2O B4172045 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide

2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide

Cat. No.: B4172045
M. Wt: 383.7 g/mol
InChI Key: JIHHPYAEWSPWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential as an anti-cancer therapeutic agent. In

Mechanism of Action

2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NEDD8-activating enzyme, which is responsible for the activation of the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the small molecule NEDD8 to target proteins. This modification regulates the activity of CRLs, which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. This compound inhibits the neddylation pathway, leading to the accumulation of CRLs and the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit tumor growth in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide is its specificity for the NEDD8-activating enzyme, which makes it a potent inhibitor of the neddylation pathway. However, this specificity also limits its potential as a broad-spectrum anti-cancer therapeutic agent. In addition, this compound has been shown to have dose-dependent toxicity, which may limit its clinical use.

Future Directions

For 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide research include the development of more potent and selective inhibitors of the neddylation pathway, the identification of biomarkers that predict response to this compound, and the evaluation of this compound in combination with other anti-cancer therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and toxicities.

Scientific Research Applications

2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide has been extensively studied in preclinical and clinical studies as a potential anti-cancer therapeutic agent. It has been shown to inhibit the activity of the NEDD8-activating enzyme, leading to the inhibition of the neddylation pathway. This inhibition results in the accumulation of cullin-RING ubiquitin ligases (CRLs), which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. The accumulation of CRLs leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.

Properties

IUPAC Name

2,5-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-12-7-8-14(20)13(11-12)18(24)22-16-6-4-5-15(21)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHPYAEWSPWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.